molecular formula C25H26N4O3 B10999504 N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-4-(1-methyl-1H-indol-3-yl)butanamide

N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-4-(1-methyl-1H-indol-3-yl)butanamide

Cat. No.: B10999504
M. Wt: 430.5 g/mol
InChI Key: HOVMURBJIXDEEC-UHFFFAOYSA-N
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Description

N~1~-(5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL)-4-(1-METHYL-1H-INDOL-3-YL)BUTANAMIDE is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that combines a pyrrolo[2,1-c][1,4]benzodiazepine core with an indole moiety, making it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

The synthesis of N1-(5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL)-4-(1-METHYL-1H-INDOL-3-YL)BUTANAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolo[2,1-c][1,4]benzodiazepine core, followed by the introduction of the indole moiety through various coupling reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using advanced techniques such as microwave-assisted synthesis or flow chemistry.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering its biological activity.

    Substitution: Various substitution reactions can introduce different substituents, leading to derivatives with diverse properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N~1~-(5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL)-4-(1-METHYL-1H-INDOL-3-YL)BUTANAMIDE has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Researchers study its interactions with biological macromolecules to understand its potential as a therapeutic agent.

    Medicine: It is investigated for its potential use in treating various diseases, including cancer and neurological disorders.

    Industry: Its unique structure makes it a candidate for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways involved depend on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

N~1~-(5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL)-4-(1-METHYL-1H-INDOL-3-YL)BUTANAMIDE can be compared with other compounds that have similar structural features, such as:

    Pyrrolo[2,1-c][1,4]benzodiazepines: These compounds share the core structure and are studied for their anticancer properties.

    Indole derivatives: Compounds with an indole moiety are known for their wide range of biological activities. The uniqueness of N1-(5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL)-4-(1-METHYL-1H-INDOL-3-YL)BUTANAMIDE lies in the combination of these two structural motifs, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C25H26N4O3

Molecular Weight

430.5 g/mol

IUPAC Name

N-(6,11-dioxo-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl)-4-(1-methylindol-3-yl)butanamide

InChI

InChI=1S/C25H26N4O3/c1-28-15-16(18-7-2-3-8-21(18)28)6-4-10-23(30)26-17-11-12-20-19(14-17)25(32)29-13-5-9-22(29)24(31)27-20/h2-3,7-8,11-12,14-15,22H,4-6,9-10,13H2,1H3,(H,26,30)(H,27,31)

InChI Key

HOVMURBJIXDEEC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCCC(=O)NC3=CC4=C(C=C3)NC(=O)C5CCCN5C4=O

Origin of Product

United States

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